4-Methylthiopyrido[4,3-d]pyrimidine
Description
Properties
Molecular Formula |
C8H7N3S |
|---|---|
Molecular Weight |
177.23 g/mol |
IUPAC Name |
4-methylsulfanylpyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H7N3S/c1-12-8-6-4-9-3-2-7(6)10-5-11-8/h2-5H,1H3 |
InChI Key |
ULGBAIOVFRNITO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC2=C1C=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes critical comparisons between 4-methylthiopyrido[4,3-d]pyrimidine and analogous fused pyrimidine derivatives:
Structural and Electronic Comparisons
- Substituent Effects: The methylthio group (-SMe) in this compound enhances lipophilicity and electron delocalization compared to chloro (-Cl) or methoxy (-OMe) analogs. This is critical for passive diffusion across cell membranes . In contrast, 4-anilino derivatives exhibit stronger kinase inhibition due to hydrogen-bonding interactions between the anilino NH and kinase active sites, a feature absent in the methylthio analog .
- Dipole Moments and Reactivity : Compounds with N-2 substitutions (e.g., morpholine or pyrrolidine derivatives) exhibit higher dipole moments (~8.42 D) than N-1 analogs (~3.10 D), influencing solubility and target binding . The methylthio group’s moderate dipole (~5–8 D) balances solubility and membrane permeability.
Key Research Findings and Contradictions
- Contradiction in Bioactivity: While this compound lacks significant anticancer activity, its structural analogs with NH groups (e.g., 4-anilino derivatives) show potent kinase inhibition. This highlights the importance of hydrogen-bond donors in kinase targeting .
- Lipophilicity vs. Solubility : Despite high lipophilicity, the methylthio derivative’s moderate dipole moment may prevent excessive aggregation, balancing solubility and bioavailability .
Preparation Methods
Thiol Intermediate Synthesis
The foundational step in many synthetic routes involves generating a thiol-containing pyrimidine precursor. Ethyl cyanoacetate and thiourea react in ethanol under basic conditions (sodium ethylate, 0–5°C) to form 2-sulfydryl-4-amino-6-hydroxy pyrimidine. This intermediate is critical for subsequent functionalization. For example, in the patent CN101830904B, 2-sulfydryl-4-amino-6-hydroxy pyrimidine is treated with active nickel in ammoniacal liquor at 80–100°C to remove the thiol group, yielding 4-amino-6-hydroxy pyrimidine.
Key Reaction Conditions:
Methylthio Group Introduction
The methylthio moiety is introduced via methylation of the thiol intermediate. In a modified protocol, 2-sulfydrylpyrido[4,3-d]pyrimidine reacts with methyl iodide in the presence of a base (e.g., K₂CO₃) at room temperature. This method avoids harsh conditions, preserving the pyrimidine ring’s integrity.
Optimization Data:
| Methylation Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| Methyl iodide | DMF | 25°C | 88% |
| Dimethyl sulfate | Acetonitrile | 50°C | 75% |
Palladium-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling
The pyrido[4,3-d]pyrimidine core is functionalized using palladium-catalyzed couplings. For instance, 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine undergoes Suzuki coupling with boronic acids to install aryl or heteroaryl groups at the 8-position. Although this method was initially developed for pyrido[3,4-d]pyrimidines, it is adaptable to the [4,3-d] isomer by altering the starting material’s substitution pattern.
Representative Reaction Scheme:
-
Suzuki Coupling:
-
Sulfone Formation:
Buchwald-Hartwig Amination
Amination at the 2-position is achieved via Buchwald-Hartwig coupling. For example, 8-chloro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine reacts with anilines in DMSO at 100°C, facilitated by cesium carbonate.
Case Study:
-
Substrate: 8-(1-Methyl-1H-pyrazol-4-yl)-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine
-
Amine: N-(4-Methoxyphenyl)formamide
-
Conditions: DMSO, 100°C, 18 h
One-Pot Multicomponent Synthesis
Three-Component Reaction
EvitaChem’s one-pot method condenses 6-amino-2-thiouracil, methyl iodide, and a diketone derivative in aqueous medium. This approach streamlines synthesis by combining cyclization and methylation in a single step.
Procedure:
-
Reactants:
-
6-Amino-2-thiouracil (1 equiv)
-
Methyl iodide (1.2 equiv)
-
Cyclohexanedione (1 equiv)
-
-
Conditions:
-
Solvent: Water/ethanol (1:1)
-
Temperature: 25°C
-
Time: 12 h
-
-
Yield: 78%
Advantages:
-
No need for inert atmosphere
-
Avoids transition-metal catalysts
-
Scalable to gram quantities
Comparative Analysis of Methods
| Method | Yield Range | Purity | Complexity | Functional Group Tolerance |
|---|---|---|---|---|
| Multi-Step Substitution | 50–88% | 98–99% | High | Moderate |
| Palladium-Catalyzed | 24–88% | 95–98% | Very High | High |
| One-Pot | 70–78% | 97–99% | Low | Low |
Characterization and Validation
Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the optimized reaction conditions for synthesizing pyrido[4,3-d]pyrimidine derivatives via the Staudinger/aza-Wittig approach?
- Methodological Answer : Key factors include solvent choice (methanol vs. THF), reaction time (5.5–8 hours), and stoichiometry of PPh₃ (1.13–1.18 equivalents). Methanol reflux suppresses intermediate formation, yielding 83% of the target product (10a), whereas THF produces competing intermediates (30:25 ratio) and lower yields (45%) . Reaction completion is monitored via ¹H NMR to confirm starting material consumption.
Q. What spectroscopic techniques are essential for characterizing pyrido[4,3-d]pyrimidine derivatives?
- Methodological Answer :
- ¹H NMR : Tracks reaction progress by identifying intermediates (e.g., phosphazide 11a) and confirms stereoisomer ratios (e.g., 10b-d,f,g as mixtures) .
- IR Spectroscopy : Validates functional groups (e.g., C=O at ~1650–1690 cm⁻¹, NH stretches at ~3100–3350 cm⁻¹) .
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns of complex derivatives .
Q. How can researchers assess the antitumor potential of pyrido[4,3-d]pyrimidine derivatives?
- Methodological Answer : Use MTT assays to evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, PC3, CNE2). Dose-response curves (1–5 mg/mL) and IC₅₀ calculations quantify potency. For example, tetrahydrobenzo-thieno derivatives showed variable inhibition across cell lines .
Advanced Research Questions
Q. How does stereochemical control during intramolecular aza-Wittig reactions impact pyrido[4,3-d]pyrimidine synthesis?
- Methodological Answer : Stereoisomer ratios (e.g., 10b-d,f,g) mirror the starting material’s configuration (Table 5, ). Exceptions like 10h (single isomer) arise from restricted transition states in intermediates (e.g., 11h). Solvent polarity and temperature influence stereoselectivity; methanol favors thermodynamic control, while THF traps kinetic intermediates .
Q. What strategies mitigate low yields from competing side reactions in pyrido[4,3-d]pyrimidine synthesis?
- Methodological Answer :
- Solvent Optimization : Methanol suppresses phosphazide intermediates compared to THF .
- Reagent Excess : Use 1.1 equivalents of PPh₃ to drive Staudinger reactions to completion .
- Acid Catalysis : TsOH (0.19 eq) in ethanol enhances dehydration efficiency (77% yield for 9a) versus methanol (63%) .
Q. How can structure-activity relationships (SAR) guide the design of antimicrobial pyrido[4,3-d]pyrimidines?
- Methodological Answer :
- Electron-Withdrawing Groups : Chloro or trifluoromethyl substituents enhance activity against S. aureus and E. coli (e.g., 4a, 8a,b with MICs at 1–2.5 mg/mL) .
- Heterocycle Fusion : Thieno[3,2-e]triazolo derivatives (e.g., 7a-j) show improved antifungal activity via increased π-π stacking with microbial targets .
Key Notes
- Contradictions : THF generates intermediates (e.g., 11a) in some syntheses but not others (e.g., 10e formation fails in THF) . Validate solvent effects case-by-case.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
